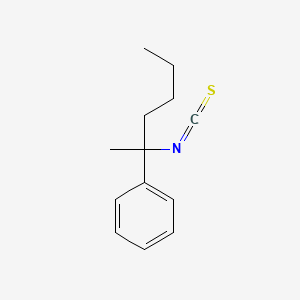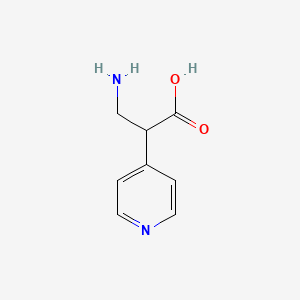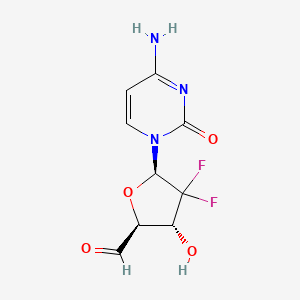
(2-Isothiocyanatohexan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isothiocyanatohexan-2-yl)benzene is an organic compound that features both an isothiocyanate group and a benzene ring. Compounds containing isothiocyanate groups are known for their reactivity and are often used in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isothiocyanatohexan-2-yl)benzene typically involves the reaction of a suitable precursor with thiophosgene or another isothiocyanate source. The reaction conditions often require an inert atmosphere and may involve solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale reactions using automated systems to ensure consistent quality and yield. The specific methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Isothiocyanatohexan-2-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles.
Addition Reactions: The double bond in the isothiocyanate group can participate in addition reactions.
Oxidation and Reduction: Depending on the conditions, the compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions can vary but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can form a thiourea derivative.
Scientific Research Applications
Chemistry
In chemistry, (2-Isothiocyanatohexan-2-yl)benzene can be used as a building block for synthesizing more complex molecules. Its reactivity makes it useful in various organic synthesis applications.
Biology and Medicine
In biology and medicine, isothiocyanate compounds are often studied for their potential therapeutic properties, including anticancer and antimicrobial activities. The specific applications of this compound would depend on its biological activity, which would need to be determined through experimental studies.
Industry
In industry, such compounds can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2-Isothiocyanatohexan-2-yl)benzene would depend on its specific interactions with molecular targets. Generally, isothiocyanate compounds can react with nucleophilic sites in proteins and other biomolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isothiocyanate-containing molecules such as phenyl isothiocyanate and allyl isothiocyanate.
Uniqueness
The uniqueness of (2-Isothiocyanatohexan-2-yl)benzene lies in its specific structure, which combines a benzene ring with an isothiocyanate group and a hexyl chain. This unique structure can impart specific reactivity and properties that differentiate it from other isothiocyanate compounds.
Properties
CAS No. |
919474-63-8 |
|---|---|
Molecular Formula |
C13H17NS |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
2-isothiocyanatohexan-2-ylbenzene |
InChI |
InChI=1S/C13H17NS/c1-3-4-10-13(2,14-11-15)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
JCCYQNQIFMIXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C1=CC=CC=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)

![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)

![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)




![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)
